![molecular formula C17H15NO3S B12890173 Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- CAS No. 103789-62-4](/img/structure/B12890173.png)
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- is a complex organic compound featuring a benzaldehyde core with a substituted oxazole and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment to Benzaldehyde: The final step involves the etherification of the oxazole-thiophene intermediate with 4-hydroxybenzaldehyde under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzoic acid.
Reduction: 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound may be used in the development of new biochemical probes due to its ability to interact with specific biological targets. Its structural features could be exploited to design molecules that can modulate biological pathways.
Medicine
Potential pharmaceutical applications include the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties. The oxazole and thiophene rings are known to impart biological activity, making this compound a candidate for drug discovery.
Industry
In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- exerts its effects depends on its interaction with molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking and electron-donating interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-methyl-: Similar in having a benzaldehyde core but lacks the oxazole and thiophene rings.
Benzaldehyde, 2-hydroxy-5-methoxy-: Contains additional hydroxyl and methoxy groups, altering its reactivity and applications.
Uniqueness
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- is unique due to the combination of the oxazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
103789-62-4 |
|---|---|
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
WNUKRMQRSOJFAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


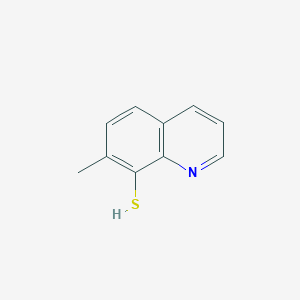

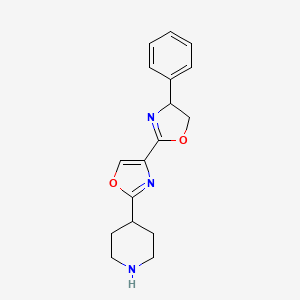
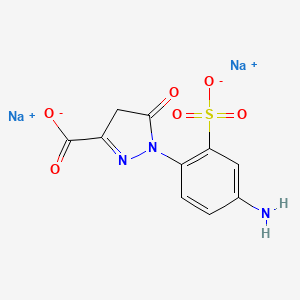
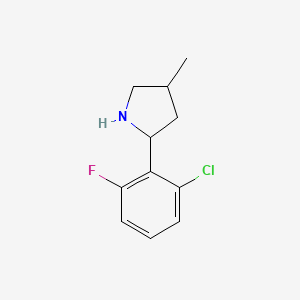

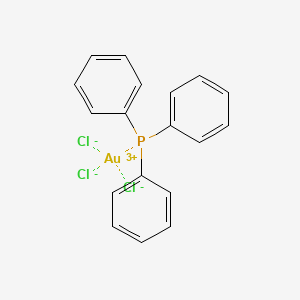
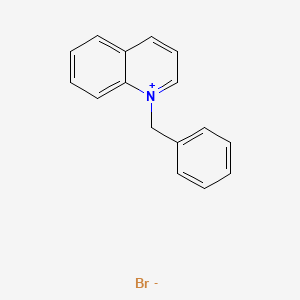

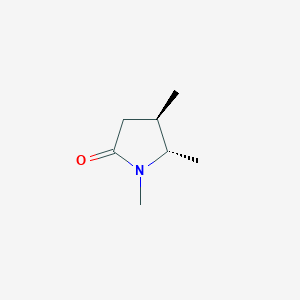
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
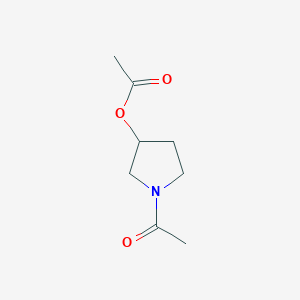
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)

